WAY-181187

Description

Properties

IUPAC Name |

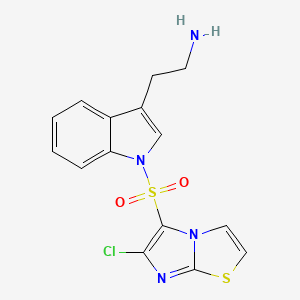

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S2/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20/h1-4,7-9H,5-6,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBOXBBYCVOYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204011 | |

| Record name | WAY-181187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554403-49-5 | |

| Record name | 1-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554403-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WAY-181187 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0554403495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY-181187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WAY-181187 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXE3H7W295 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

WAY-181187: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-181187 is a potent and selective full agonist of the serotonin 5-HT6 receptor.[1] This receptor subtype is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions implicated in cognition and mood, such as the hippocampus, striatum, and cortex.[2] The unique neurochemical profile of this compound, primarily characterized by its modulation of various neurotransmitter systems, has made it a valuable pharmacological tool for elucidating the physiological roles of the 5-HT6 receptor and exploring its therapeutic potential. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding and functional activity, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism: 5-HT6 Receptor Agonism

This compound exerts its effects by binding to and activating 5-HT6 receptors. This activation initiates a cascade of intracellular events that ultimately alter neuronal excitability and neurotransmitter release.

Binding Affinity and Functional Activity

This compound demonstrates high-affinity binding to the human 5-HT6 receptor and functions as a full agonist.[1] Its selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and other targets is a key feature of its pharmacological profile.[3]

| Parameter | Value | Species | Assay | Reference |

| Binding Affinity (Ki) | 2.2 nM | Human | Radioligand Binding Assay | [1] |

| Functional Activity (EC50) | 6.6 nM | Human | cAMP Accumulation Assay | [1] |

| Intrinsic Activity (Emax) | 93% | Human | cAMP Accumulation Assay | [1] |

Downstream Neurochemical Effects

The activation of 5-HT6 receptors by this compound leads to significant modulation of several key neurotransmitter systems in the brain. The most prominent effect is the enhancement of GABAergic neurotransmission.

Modulation of Neurotransmitter Levels

In vivo microdialysis studies in rats have demonstrated that acute administration of this compound produces distinct changes in extracellular neurotransmitter concentrations in various brain regions.

| Brain Region | Neurotransmitter | Effect of this compound | Dosage | Reference |

| Frontal Cortex | GABA | Significant Increase | 3-30 mg/kg, s.c. | [1] |

| Dopamine | Modest Decrease | 30 mg/kg, s.c. | [1] | |

| Serotonin (5-HT) | Modest Decrease | 30 mg/kg, s.c. | [1] | |

| Glutamate | No Change | 3-30 mg/kg, s.c. | [1] | |

| Norepinephrine | No Change | 3-30 mg/kg, s.c. | [1] | |

| Dorsal Hippocampus | GABA | Robust Elevation | 10-30 mg/kg, s.c. | [1] |

| Striatum | GABA | Robust Elevation | 10-30 mg/kg, s.c. | [1] |

| Amygdala | GABA | Robust Elevation | 10-30 mg/kg, s.c. | [1] |

| Nucleus Accumbens | GABA | No Effect | Not Specified | [1][4] |

| Thalamus | GABA | No Effect | Not Specified | [1][4] |

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves the activation of downstream signaling pathways, leading to its observed neurochemical effects. The primary pathway involves the stimulation of GABAergic interneurons.

Caption: Signaling pathway of this compound action.

The neurochemical effects of this compound, particularly the increase in GABA release, have been shown to be mediated by the 5-HT6 receptor. Pretreatment with a 5-HT6 antagonist, such as SB-271046, blocks these effects.[1] Furthermore, the downstream decrease in dopamine and serotonin levels is attenuated by the GABA-A receptor antagonist bicuculline, confirming the role of GABAergic signaling in this process.[1]

Caption: Experimental workflow for antagonist challenge studies.

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

-

Methodology:

-

Membranes from cells stably expressing the human 5-HT6 receptor are prepared.

-

A radiolabeled ligand with known high affinity for the 5-HT6 receptor (e.g., [3H]-LSD) is incubated with the membranes.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays (cAMP Accumulation)

-

Objective: To determine the functional activity (EC50 and Emax) of this compound at the 5-HT6 receptor.

-

Methodology:

-

Cells expressing the human 5-HT6 receptor are cultured.

-

The cells are incubated with increasing concentrations of this compound.

-

The 5-HT6 receptor is coupled to a Gs protein, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).

-

The intracellular levels of cAMP are measured using a suitable assay (e.g., enzyme-linked immunosorbent assay or radioimmunoassay).

-

The concentration of this compound that produces 50% of the maximal response (EC50) and the maximum response (Emax) relative to a standard full agonist are determined.

-

In Vivo Microdialysis

-

Objective: To measure extracellular neurotransmitter levels in specific brain regions of freely moving animals following administration of this compound.

-

Methodology:

-

A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex) of a rat.

-

Artificial cerebrospinal fluid is perfused through the probe, and the dialysate, containing extracellular fluid from the surrounding tissue, is collected.

-

Baseline neurotransmitter levels are established.

-

This compound is administered (e.g., via subcutaneous injection).

-

Dialysate samples are collected at regular intervals and analyzed for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Conclusion

This compound is a selective 5-HT6 receptor full agonist with a well-characterized mechanism of action. Its primary effect is the potentiation of GABAergic neurotransmission in several key brain regions, which in turn modulates the release of other neurotransmitters, including dopamine and serotonin. The detailed understanding of its pharmacological profile, supported by robust experimental data, establishes this compound as a critical tool for ongoing research into the function of the 5-HT6 receptor and its potential as a therapeutic target for CNS disorders.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: this compound and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

WAY-181187: A Technical Guide to its 5-HT6 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-181187 is a potent and selective full agonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its receptor binding affinity, functional potency, and the downstream signaling pathways it modulates. Detailed experimental methodologies for key in vitro assays are provided, along with a summary of its reported in vivo neurochemical effects. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of 5-HT6 receptor agonism.

Quantitative Pharmacological Profile

The affinity and functional potency of this compound at the human 5-HT6 receptor have been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Ki) | 2.2 nM | Radioligand Binding Assay | [1] |

| Functional Potency (EC50) | 6.6 nM | cAMP Accumulation Assay | [1] |

| Efficacy (Emax) | 93% | cAMP Accumulation Assay | [1] |

Table 1: In Vitro Pharmacological Data for this compound at the Human 5-HT6 Receptor

5-HT6 Receptor Signaling Pathways

Activation of the 5-HT6 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). However, evidence also points to the existence of non-canonical, Gs-independent signaling pathways.

Diagram 1: Canonical 5-HT6 Receptor Signaling Pathway

References

WAY-181187: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of WAY-181187, a potent and selective 5-HT6 receptor full agonist.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(1-{6-Chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl}-1H-indol-3-yl)ethan-1-amine, is a novel compound that has been instrumental in elucidating the role of the 5-HT6 receptor in various physiological and pathological processes.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H13ClN4O2S2 | [3] |

| Molecular Weight | 380.87 g/mol | [3] |

| IUPAC Name | 2-(1-{6-Chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl}-1H-indol-3-yl)ethan-1-amine | Wikipedia |

| CAS Number | 554403-49-5 | Wikipedia |

| SMILES | C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4SC=CN43)Cl)CCN | PubChem |

| InChI | InChI=1S/C15H13ClN4O2S2/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20/h1-4,7-9H,5-6,17H2 | PubChem |

| Solubility | DMSO: 100 mg/mL (262.56 mM; requires ultrasound) | [3] |

| In vivo preparation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [3] | |

| Predicted logP | 2.95 | Chemicalize |

| Predicted pKa | Basic pKa: 9.24 | Chemicalize |

Pharmacological Properties

This compound is a high-affinity and selective full agonist for the 5-HT6 serotonin receptor.[4] Its pharmacological activity has been characterized through various in vitro and in vivo studies.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 2.2 nM | Human 5-HT6 Receptor | [4] |

| Functional Potency (EC50) | 6.6 nM | Human 5-HT6 Receptor | [4] |

| Efficacy (Emax) | 93% | Human 5-HT6 Receptor | [4] |

Signaling Pathways

Activation of the 5-HT6 receptor by this compound initiates a downstream signaling cascade primarily through the Gs alpha subunit (Gαs) of the G protein-coupled receptor. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). The elevated cAMP then activates Protein Kinase A (PKA). Subsequently, this pathway involves the activation of the non-receptor tyrosine kinase Fyn and the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not fully available in the public domain. The following sections provide generalized methodologies based on standard practices in the field.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The discovery and synthesis were first reported by Cole et al. in the Journal of Medicinal Chemistry in 2007. Researchers are advised to consult this primary literature for foundational information.

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for the 5-HT6 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]-LSD or a specific [3H]-5-HT6 antagonist)

-

This compound solutions of varying concentrations

-

Non-specific binding control (e.g., a high concentration of a known 5-HT6 ligand like clozapine)

-

Scintillation cocktail

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Functional cAMP Assay (General Protocol)

This protocol outlines a general method to determine the functional potency (EC50) and efficacy (Emax) of this compound by measuring cAMP production.

Materials:

-

HEK293 cells expressing the human 5-HT6 receptor

-

Cell culture medium

-

This compound solutions of varying concentrations

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

-

Lysis buffer (if required by the kit)

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to an appropriate confluency.

-

Compound Addition: Replace the culture medium with a buffer and add varying concentrations of this compound.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit instructions.

-

cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Microdialysis for GABA Measurement (General Protocol)

This generalized protocol describes the measurement of extracellular GABA levels in the brain of a freely moving animal following administration of this compound.

Materials:

-

Laboratory animals (e.g., rats)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with a fluorescence or electrochemical detector

-

Derivatizing agent (e.g., o-phthaldialdehyde)

-

This compound solution for administration

Procedure:

-

Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples to establish basal GABA levels.

-

Drug Administration: Administer this compound to the animal (e.g., via subcutaneous injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

GABA Analysis: Derivatize the GABA in the dialysate samples and quantify its concentration using HPLC.

-

Data Analysis: Express the post-drug GABA levels as a percentage of the baseline levels and analyze the time course of the effect.

In Vivo Effects

Acute administration of this compound in rats has been shown to significantly increase extracellular GABA concentrations in several brain regions, including the frontal cortex, hippocampus, striatum, and amygdala.[4] This effect is dose-dependent and can be blocked by a 5-HT6 receptor antagonist, confirming the receptor-mediated mechanism. In contrast, this compound has been observed to cause modest decreases in cortical dopamine and serotonin levels.[4] These findings highlight the role of 5-HT6 receptor activation in modulating GABAergic neurotransmission.

Conclusion

This compound is a valuable pharmacological tool for investigating the function of the 5-HT6 receptor. Its high affinity, selectivity, and full agonist activity make it suitable for a wide range of in vitro and in vivo studies. The information provided in this technical guide serves as a comprehensive resource for researchers working with this compound. For detailed experimental procedures, it is highly recommended to consult the primary scientific literature.

References

- 1. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]

- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: this compound and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective 5-HT₆ Receptor Agonist WAY-181187: A Modulator of GABAergic Neurotransmission

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of WAY-181187, a potent and selective 5-HT₆ receptor agonist, with a specific focus on its modulation of GABAergic neurotransmission. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying mechanisms.

Introduction

This compound is a novel pharmacological tool that has been instrumental in elucidating the role of the 5-HT₆ receptor in the central nervous system. As a full agonist at this receptor, it has demonstrated a unique neurochemical profile, most notably its ability to selectively enhance GABAergic transmission in specific brain regions. This guide summarizes the key findings from preclinical studies, providing a foundational understanding of this compound's mechanism of action and its potential implications for therapeutic development.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Receptor | Value | Reference |

| Binding Affinity (Kᵢ) | Human | 5-HT₆ | 2.2 nM | [1] |

| Functional Activity (EC₅₀) | Human | 5-HT₆ | 6.6 nM | [1] |

| Intrinsic Activity (Eₘₐₓ) | Human | 5-HT₆ | 93% | [1] |

Table 2: In Vivo Effects on Extracellular Neurotransmitter Levels (Microdialysis)

| Brain Region | Dose (mg/kg, s.c.) | % Change in GABA | % Change in Glutamate | % Change in Norepinephrine | % Change in Dopamine | % Change in Serotonin | Reference |

| Frontal Cortex | 3-30 | ↑ (Significant) | No change | No change | ↓ (Modest, significant at 30 mg/kg) | ↓ (Modest, significant at 30 mg/kg) | [1] |

| Dorsal Hippocampus | 10-30 | ↑ (Robust) | No change | No change | No change | No change | [1] |

| Striatum | 10-30 | ↑ (Robust) | No change | No change | No change | No change | [1] |

| Amygdala | 10-30 | ↑ (Robust) | No change | No change | No change | No change | [1] |

| Nucleus Accumbens | Up to 30 | No effect | Not reported | Not reported | Not reported | Not reported | [1] |

| Thalamus | Up to 30 | No effect | Not reported | Not reported | Not reported | Not reported | [1] |

Table 3: In Vitro Electrophysiological Effects in Hippocampal Slices

| Parameter | Concentration | Effect | Reference |

| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency | 200 nM | ↑ by 3.4 ± 0.9 Hz | [2] |

| Long-Term Potentiation (LTP) in CA1 | 200 nM | Attenuated to 80.1 ± 4.0% of control | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on GABAergic neurotransmission.

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving rats following administration of this compound.

Methodology:

-

Subjects: Male Sprague-Dawley rats.

-

Surgery: Stereotaxic implantation of guide cannulae targeting the desired brain regions (e.g., frontal cortex, dorsal hippocampus).

-

Microdialysis Probes: Concentric microdialysis probes are inserted through the guide cannulae.

-

Perfusion: Probes are perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after subcutaneous (s.c.) administration of this compound or vehicle.

-

Neurochemical Analysis: The concentrations of GABA, glutamate, dopamine, serotonin, and norepinephrine in the dialysate are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Verification of Mechanism: To confirm the involvement of 5-HT₆ and GABAₐ receptors, studies may include pretreatment with a selective 5-HT₆ antagonist (e.g., SB-271046) or intracortical infusion of a GABAₐ antagonist (e.g., bicuculline) via the microdialysis probe.[1]

In Vitro Electrophysiology (Hippocampal Slices)

Objective: To assess the effects of this compound on synaptic transmission and plasticity in the hippocampus.

Methodology:

-

Tissue Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from rat brains.

-

Recording Chamber: Slices are maintained in an interface or submerged recording chamber continuously perfused with oxygenated aCSF.

-

Long-Term Potentiation (LTP) Recording:

-

A stimulating electrode is placed in the Schaffer collateral pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the CA1 stratum radiatum.

-

A recording electrode measures the fEPSP slope.

-

After establishing a stable baseline, LTP is induced using a high-frequency stimulation protocol (e.g., theta burst stimulation).

-

This compound or vehicle is bath-applied to assess its effect on the magnitude of LTP.[2]

-

-

Spontaneous Inhibitory Postsynaptic Current (sIPSC) Recording:

-

Whole-cell voltage-clamp recordings are obtained from CA1 pyramidal neurons.

-

The membrane potential is held at a level to isolate GABAₐ receptor-mediated currents (e.g., -70 mV).

-

sIPSCs are recorded in the presence of glutamate receptor antagonists to block excitatory transmission.

-

This compound is bath-applied to determine its effect on the frequency and amplitude of sIPSCs.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound's effect on GABAergic neurotransmission and a typical experimental workflow for its characterization.

Caption: Proposed signaling pathway for this compound's modulation of GABAergic neurotransmission.

Caption: Typical experimental workflows for characterizing the effects of this compound.

Discussion and Conclusion

The data presented in this guide clearly indicate that this compound is a potent 5-HT₆ receptor agonist that significantly and selectively enhances GABAergic neurotransmission in several key brain regions, including the frontal cortex, hippocampus, striatum, and amygdala.[1] This effect is demonstrated by increased extracellular GABA levels in vivo and an increased frequency of sIPSCs in vitro.[1][2] The enhancement of GABAergic activity by this compound has downstream consequences, such as the attenuation of hippocampal LTP and a modest reduction in cortical dopamine and serotonin levels.[1][2] The latter effects on catecholamines are blocked by a GABAₐ receptor antagonist, confirming a local interplay between the 5-HT₆ and GABAergic systems.[1]

The selective modulation of GABAergic tone by this compound without directly altering basal glutamate levels highlights a potentially novel mechanism for influencing neuronal circuitry.[1] These findings underscore the importance of the 5-HT₆ receptor as a modulator of inhibitory neurotransmission and suggest that compounds targeting this receptor could have therapeutic potential in conditions characterized by an imbalance of excitatory and inhibitory signaling. This technical guide provides a solid foundation for further research into the physiological roles of the 5-HT₆ receptor and the development of novel therapeutics targeting this system.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: this compound and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the 5-HT(6) receptor attenuates long-term potentiation and facilitates GABAergic neurotransmission in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-181187: An In-Depth Technical Guide to its Selectivity for the 5-HT6 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-181187 is a potent and selective full agonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative binding affinity and functional potency data. Detailed experimental protocols for key assays are outlined to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its pharmacological characteristics.

Introduction

The 5-HT6 receptor has emerged as a promising target for the treatment of various central nervous system disorders, including cognitive impairment, depression, and anxiety. The development of selective ligands is crucial for elucidating the physiological roles of this receptor and for therapeutic advancement. This compound, chemically identified as N1-(6-chloroimidazo[2,1-b][1][2]thiazole-5-sulfonyl)tryptamine, has been instrumental in preclinical studies exploring the function of the 5-HT6 receptor due to its high affinity and selectivity.[1] This document serves as a technical resource, consolidating the key pharmacological data and methodologies related to the 5-HT6 receptor selectivity of this compound.

Quantitative Pharmacological Data

The selectivity of this compound for the human 5-HT6 receptor has been established through extensive in vitro studies. The following tables summarize the binding affinities (Ki) and functional potencies (EC50, Emax) of this compound at the 5-HT6 receptor and a panel of off-target receptors and ion channels.

Binding Affinity Profile

This compound exhibits high affinity for the human 5-HT6 receptor, with a Ki value of 2.2 nM.[2] The compound demonstrates significant selectivity, with greater than 60-fold selectivity over a wide range of other serotonin receptor subtypes and other neurotransmitter receptors.[3]

| Receptor/Transporter/Ion Channel | Binding Affinity (Ki, nM) | Selectivity Fold (vs. 5-HT6) |

| 5-HT6 | 2.2 | 1 |

| 5-HT1A | >1000 | >455 |

| 5-HT1B | >1000 | >455 |

| 5-HT1D | >1000 | >455 |

| 5-HT2A | 135 | 61 |

| 5-HT2C | >1000 | >455 |

| 5-HT7 | 250 | 114 |

| D2 | >1000 | >455 |

| α1-adrenergic | >1000 | >455 |

| H1 | >1000 | >455 |

| Muscarinic M1 | >1000 | >455 |

| Sodium Channel (Site 2) | >1000 | >455 |

| L-type Calcium Channel | >1000 | >455 |

| Data sourced from Cole et al., 2007[1] |

Functional Activity Profile

As a full agonist at the 5-HT6 receptor, this compound stimulates downstream signaling pathways, primarily the activation of adenylyl cyclase leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

| Receptor | Assay Type | Parameter | Value |

| Human 5-HT6 | cAMP Accumulation | EC50 | 6.6 nM |

| Human 5-HT6 | cAMP Accumulation | Emax | 93% |

| Data sourced from Schechter et al., 2008[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the assessment of novel compounds targeting the 5-HT6 receptor.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

Objective: To measure the displacement of a specific radioligand from the 5-HT6 receptor by this compound.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

[³H]-LSD (radioligand).

-

This compound (test compound).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM serotonin).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Harvest HEK293 cells expressing the 5-HT6 receptor and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspend the final pellet in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-LSD at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the agonist activity of this compound at the 5-HT6 receptor by quantifying the production of cAMP.

Objective: To determine the EC50 and Emax of this compound for cAMP accumulation mediated by 5-HT6 receptor activation.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

This compound (test compound).

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

-

Cell culture medium.

Procedure:

-

Cell Plating: Seed the HEK293-5-HT6 cells into a 96-well plate and culture overnight.

-

Compound Addition: Replace the culture medium with stimulation buffer containing varying concentrations of this compound.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Generate a concentration-response curve and determine the EC50 and Emax values for this compound.

In Vivo Microdialysis

This protocol is used to assess the neurochemical effects of this compound in the brain of freely moving animals.

Objective: To measure changes in extracellular neurotransmitter levels (e.g., GABA, glutamate, dopamine, serotonin) in specific brain regions following systemic administration of this compound.[2]

Materials:

-

This compound.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection).

-

Anesthesia and surgical tools.

Procedure:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the target brain region (e.g., frontal cortex, hippocampus).

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer this compound systemically (e.g., subcutaneously or intraperitoneally).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

-

Neurotransmitter Analysis: Analyze the dialysate samples to quantify the concentrations of the neurotransmitters of interest.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of this compound.

Caption: Canonical signaling pathway of the 5-HT6 receptor activated by this compound.

Caption: Workflow for determining the in vitro selectivity profile of this compound.

Caption: In vivo neurochemical effects of this compound and their modulation.

Conclusion

This compound is a highly potent and selective 5-HT6 receptor full agonist. Its favorable in vitro pharmacological profile, characterized by high affinity for the 5-HT6 receptor and substantial selectivity against a broad range of other molecular targets, makes it an invaluable tool for preclinical research. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of similar compounds. The in vivo effects of this compound on neurotransmitter systems, particularly its modulation of GABAergic transmission, underscore the complex role of the 5-HT6 receptor in neuronal circuitry. This technical guide serves as a comprehensive resource for researchers in the field of neuroscience and drug discovery, facilitating further exploration of the therapeutic potential of targeting the 5-HT6 receptor.

References

- 1. Discovery of N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine as a potent, selective, and orally active 5-HT(6) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: this compound and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Profile of WAY-181187: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical studies of WAY-181187 in rodent models. This compound is a potent and selective 5-HT₆ receptor agonist that has demonstrated significant potential in models of anxiety and depression. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Pharmacological Data

This compound exhibits high affinity and functional activity at the human 5-HT₆ receptor. The key in vitro pharmacological parameters are summarized in the table below.

| Parameter | Value | Species | Reference |

| Binding Affinity (Kᵢ) | 2.2 nM | Human | [1] |

| Functional Potency (EC₅₀) | 6.6 nM | Human | [1] |

| Efficacy (Eₘₐₓ) | 93% | Human | [1] |

Neurochemical Effects in Rodent Models

Microdialysis studies in rats have been instrumental in elucidating the mechanism of action of this compound. Administration of this compound leads to a significant and region-specific increase in extracellular GABA levels.

| Brain Region | Effect on GABA | Doses (s.c.) | Reference |

| Frontal Cortex | ↑ | 3-30 mg/kg | [1] |

| Dorsal Hippocampus | ↑ | 10-30 mg/kg | [1] |

| Striatum | ↑ | 10-30 mg/kg | [1] |

| Amygdala | ↑ | 10-30 mg/kg | [1] |

| Nucleus Accumbens | No effect | 10-30 mg/kg | [1] |

| Thalamus | No effect | 10-30 mg/kg | [1] |

Notably, this compound did not significantly alter the extracellular levels of glutamate or norepinephrine in the frontal cortex[1]. However, at a dose of 30 mg/kg (s.c.), it produced modest but significant decreases in cortical dopamine and serotonin levels[1].

Behavioral Pharmacology in Rodent Models

This compound has been evaluated in several rodent models of anxiety and depression, demonstrating anxiolytic and antidepressant-like effects.

Anxiolytic-like Activity

Defensive Burying Test: In this assay, rats treated with this compound showed a significant decrease in the duration of burying a small electrified probe, indicative of anxiolytic activity.

Schedule-Induced Polydipsia (SIP): this compound dose-dependently decreased excessive drinking behavior in the SIP model, a paradigm considered to have relevance to obsessive-compulsive disorder (OCD).

Antidepressant-like Activity

Forced Swim Test (FST): In the rat FST, acute administration of this compound significantly decreased immobility time and increased swimming behavior, an effect consistent with antidepressant properties. These effects were not associated with a general increase in locomotor activity.

Signaling Pathway and Experimental Workflows

The preclinical data suggest a clear signaling pathway for this compound's mechanism of action and a standard workflow for its evaluation in rodent models.

Caption: Proposed signaling pathway of this compound.

Caption: Standard experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

Forced Swim Test (FST) in Rats

-

Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

Procedure:

-

Pre-test session (Day 1): Naive rats are individually placed in the cylinder for a 15-minute swim session.

-

Test session (Day 2): 24 hours after the pre-test, rats are administered this compound or vehicle. Following a pre-treatment period (typically 30-60 minutes), they are placed back into the swim cylinder for a 5-minute test session.

-

-

Data Analysis: The duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing behaviors are scored by a trained observer blind to the treatment conditions.

Defensive Burying (DB) Test in Rats

-

Apparatus: A rectangular Plexiglas chamber with a floor covered with bedding material (e.g., wood shavings). A small, electrified probe is mounted on one wall.

-

Procedure:

-

Rats are habituated to the testing chamber.

-

On the test day, the rat is placed in the chamber, and upon touching the probe, receives a mild electric shock.

-

The animal's behavior is then recorded for a set period (e.g., 15 minutes).

-

-

Data Analysis: The primary measure is the cumulative duration of burying behavior (displacing bedding material towards the probe).

Schedule-Induced Polydipsia (SIP)

-

Apparatus: Standard operant conditioning chambers equipped with a food dispenser and a water bottle connected to a lickometer.

-

Procedure:

-

Rats are food-deprived to approximately 85% of their free-feeding body weight.

-

During daily sessions, food pellets are delivered on a fixed-time (FT) schedule (e.g., one pellet every 60 seconds) for a set duration (e.g., 1-2 hours). Water is freely available.

-

Once stable and excessive drinking behavior is established, drug testing commences. This compound or vehicle is administered prior to the session.

-

-

Data Analysis: The volume of water consumed or the number of licks during the session is recorded and compared between treatment groups.

In Vivo Microdialysis

-

Procedure:

-

Rats are surgically implanted with a microdialysis guide cannula targeting the brain region of interest (e.g., frontal cortex).

-

Following a recovery period, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

-

Data Analysis: The concentration of neurotransmitters (e.g., GABA) in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

Conclusion

This compound is a potent and selective 5-HT₆ receptor agonist with a clear mechanism of action involving the enhancement of GABAergic neurotransmission in key brain regions associated with mood and anxiety. Preclinical studies in rodent models have consistently demonstrated its anxiolytic and antidepressant-like properties. The detailed protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other selective 5-HT₆ receptor agonists.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of WAY-181187

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for WAY-181187, a potent and selective 5-HT6 receptor full agonist. The following sections detail its neuropharmacological profile, pharmacokinetic properties, and effects in various behavioral models, supported by structured data tables and detailed experimental methodologies.

Neuropharmacological Profile

This compound has been shown to modulate neurotransmitter systems in the brain, primarily by increasing GABAergic transmission.

Effects on Neurotransmitter Levels

This compound administration leads to significant changes in extracellular neurotransmitter concentrations in various brain regions of rats. Acute administration robustly increases gamma-aminobutyric acid (GABA) levels in several areas, while having more modest effects on other neurotransmitters like dopamine and serotonin.[1][2]

Table 1: Summary of this compound's Effects on Extracellular Neurotransmitter Levels in Rats

| Brain Region | Dose (mg/kg, s.c.) | GABA | Dopamine | Serotonin (5-HT) | Glutamate | Norepinephrine | Reference |

| Frontal Cortex | 3-30 | ↑ | ↓ (modest) | ↓ (modest) | No significant change | No significant change | [1] |

| Dorsal Hippocampus | 10-30 | ↑ | No significant change | No significant change | No significant change | No significant change | [1] |

| Striatum | 10-30 | ↑ | No significant change | No significant change | No significant change | No significant change | [1] |

| Amygdala | 10-30 | ↑ | No significant change | No significant change | No significant change | No significant change | [1] |

| Nucleus Accumbens | 10-30 | No significant change | - | - | - | - | [1] |

| Thalamus | 10-30 | No significant change | - | - | - | - | [1] |

Note: "↑" indicates an increase, "↓" indicates a decrease, and "-" indicates data not specified in the cited sources.

Signaling Pathway

As a 5-HT6 receptor agonist, this compound initiates a signaling cascade that ultimately modulates neuronal activity. The primary mechanism involves the activation of 5-HT6 receptors, which are Gs-protein coupled and stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade influences downstream effectors, resulting in the observed modulation of GABAergic and glutamatergic neurotransmission.[3][4] The neurochemical effects of this compound in the frontal cortex can be blocked by pretreatment with the 5-HT6 antagonist SB-271046, confirming the involvement of 5-HT6 receptor mechanisms.[1] Furthermore, the effects on catecholamines are attenuated by the GABAA receptor antagonist bicuculline, indicating a local interaction between 5-HT6 receptors and the GABAergic system.[1]

Caption: this compound signaling pathway leading to increased GABA release.

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is crucial for designing in vivo experiments. Limited data is available from studies on similar compounds, suggesting that phenoxyalkyltriazine derivatives are rapidly distributed to the brain tissue.[5]

Table 2: Pharmacokinetic Parameters of Structurally Similar Compounds (Phenoxyalkyltriazines) in Rats

| Compound | Administration Route | Dose (mg/kg) | Cmax in Brain | Tmax in Brain (min) | Reference |

| Compound 2 | i.p. | 0.3 | Highest concentration observed | 15 | [5] |

| Compound 3 | i.p. | 0.3 | Highest concentration observed | 5 | [5] |

Note: This data is for compounds structurally related to this compound and is provided for reference.

In Vivo Experimental Protocols

The following are detailed protocols for key in vivo experiments involving this compound.

Microdialysis for Neurotransmitter Level Assessment

This protocol describes the procedure for in vivo microdialysis to measure extracellular neurotransmitter levels in the brains of freely moving rats.

Workflow Diagram:

Caption: Workflow for in vivo microdialysis experiment.

Protocol:

-

Animals: Male Sprague-Dawley rats (250-350 g) are individually housed with ad libitum access to food and water.

-

Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, hippocampus).

-

Recovery: Allow the animals to recover for at least 5-7 days after surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Sampling: Collect dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound subcutaneously (s.c.) at doses ranging from 3 to 30 mg/kg.[1]

-

Post-Administration Sampling: Continue collecting dialysate samples for at least 3-4 hours after drug administration.

-

Sample Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline levels.

Schedule-Induced Polydipsia (SIP) Model for OCD-like Behavior

This protocol details the use of the SIP model to assess the effects of this compound on compulsive-like behavior in rats.

Workflow Diagram:

Caption: Workflow for the Schedule-Induced Polydipsia (SIP) experiment.

Protocol:

-

Animals: Male Wistar rats are food-deprived to 85-90% of their free-feeding body weight. Water is continuously available in their home cages.

-

Apparatus: Use standard operant conditioning chambers equipped with a food pellet dispenser and a water bottle connected to a lickometer.

-

Training: For 30-minute daily sessions, deliver food pellets on a fixed-time (FT) 60-second schedule. This intermittent food delivery induces excessive drinking (polydipsia).

-

Stable Baseline: Continue training until a stable baseline of high water intake is established over several consecutive days.

-

Drug Administration: On the test day, administer this compound orally (p.o.) at doses ranging from 56 to 178 mg/kg, 60 minutes before the session.[1]

-

Behavioral Assessment: During the 30-minute session, record the total volume of water consumed.

-

Data Analysis: Compare the water intake in the drug-treated groups to a vehicle-treated control group.

Conditioned Emotion Response (CER) Paradigm

This protocol is for assessing the impact of this compound on learning and memory in a fear-conditioning paradigm.

Protocol:

-

Animals: Use male rats weighing between 210-240 g.[6]

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, and equipped with light and tone cues.

-

Conditioning Phase: Place the rat in the chamber. Present a conditioned stimulus (CS; e.g., a light and tone) for a set duration (e.g., 30 seconds), co-terminating with an unconditioned stimulus (US; a mild foot shock, e.g., 0.5 mA for 1 second). Repeat this pairing several times.

-

Drug Administration: Administer this compound or other 5-HT6 agonists/antagonists at specified doses and times relative to the conditioning phase (e.g., pre-training or immediately post-training).[6] For instance, the 5-HT6 agonist EMD 386088 has been tested at 10 mg/kg, i.p., 30 minutes before training.[6]

-

Retention Test: 24 hours after conditioning, return the rat to the conditioning chamber and present the CS without the US.

-

Behavioral Measurement: The primary measure is the duration of "freezing" behavior (complete immobility except for respiration) during the presentation of the CS.

-

Data Analysis: Compare the freezing duration between different treatment groups to assess the effect of the compound on the consolidation of fear memory.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in various physiological and pathological processes. The protocols outlined above provide a framework for conducting in vivo studies to further elucidate its mechanism of action and therapeutic potential. Researchers should adapt these methodologies to their specific experimental questions and adhere to institutional animal care and use guidelines.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: this compound and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Activation of the 5-HT(6) receptor attenuates long-term potentiation and facilitates GABAergic neurotransmission in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of 5-HT6 receptors inhibits corticostriatal glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for WAY-181187 Subcutaneous Injection in Rats

These application notes provide detailed protocols for the preparation and subcutaneous administration of WAY-181187, a potent and selective 5-HT6 receptor agonist, in rats for research purposes. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following table summarizes the quantitative data from studies utilizing subcutaneous injection of this compound in rats.

| Dosage (mg/kg, s.c.) | Brain Region | Primary Effect | Reference |

| 3-30 | Frontal Cortex | Significantly increased extracellular GABA concentrations.[1] | Schechter et al., 2008 |

| 30 | Frontal Cortex | Modest but significant decreases in cortical dopamine and 5-HT levels.[1] | Schechter et al., 2008 |

| 10-30 | Dorsal Hippocampus | Robust elevations in extracellular levels of GABA.[1] | Schechter et al., 2008 |

| 10-30 | Striatum | Robust elevations in extracellular levels of GABA.[1] | Schechter et al., 2008 |

| 10-30 | Amygdala | Robust elevations in extracellular levels of GABA.[1] | Schechter et al., 2008 |

| 10-30 | Nucleus Accumbens | No effect on extracellular levels of GABA.[1] | Schechter et al., 2008 |

| 10-30 | Thalamus | No effect on extracellular levels of GABA.[1] | Schechter et al., 2008 |

Experimental Protocols

Preparation of this compound Solution for Subcutaneous Injection

This protocol describes the preparation of a this compound solution suitable for subcutaneous injection in rats. A common vehicle for lipophilic compounds like this compound is a mixture of DMSO, PEG300, Tween-80, and saline.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.

-

Dissolution in DMSO: Dissolve the this compound powder in 10% of the final volume with DMSO. For example, for a final volume of 1 mL, use 100 µL of DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming in an ultrasonic bath can aid dissolution.

-

Addition of PEG300: Add 40% of the final volume of PEG300 to the DMSO solution (e.g., 400 µL for a 1 mL final volume). Vortex until the solution is homogeneous.

-

Addition of Tween-80: Add 5% of the final volume of Tween-80 to the mixture (e.g., 50 µL for a 1 mL final volume). Vortex thoroughly.

-

Addition of Saline: Add 45% of the final volume of sterile saline to bring the solution to the final desired volume (e.g., 450 µL for a 1 mL final volume).[2] Vortex until the solution is clear and homogeneous.

-

Storage: Store the prepared solution appropriately. For short-term storage, 4°C is recommended. For long-term storage, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Subcutaneous (s.c.) Injection in Rats

This protocol outlines the standard procedure for administering a substance subcutaneously to a rat.

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (23-25 gauge)

-

70% Isopropyl alcohol swabs

-

Appropriate animal restraint device (optional)

-

Clean cage for recovery

Procedure:

-

Animal Restraint: Properly restrain the rat. This can be done by firmly grasping the loose skin at the scruff of the neck and supporting the body. For fractious animals, a restraint device may be used. The key is to immobilize the head and forelimbs securely but gently.

-

Injection Site Selection: The preferred site for subcutaneous injection is the loose skin over the dorsal scapular (shoulder blade) area.[3][4] This area has less sensitivity and allows for easier administration.

-

Site Preparation: Swab the injection site with a 70% isopropyl alcohol swab and allow it to dry. This helps to reduce the risk of infection.

-

Tenting the Skin: With your non-dominant hand, gently lift the loose skin at the injection site to form a "tent".[3]

-

Needle Insertion: With your dominant hand, insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 20-30 degrees) parallel to the back of the rat.

-

Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel.[5] If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.

-

Injection: If no blood is aspirated, slowly and steadily depress the plunger to inject the solution.

-

Needle Withdrawal: Once the full dose is administered, withdraw the needle swiftly.

-

Post-injection Care: Gently massage the injection site for a few seconds to aid in the dispersal of the solution. Return the rat to its cage and monitor for any adverse reactions.

Visualizations

Signaling Pathway of 5-HT6 Receptor Activation

Caption: 5-HT6 receptor signaling cascade initiated by this compound.

Experimental Workflow for Subcutaneous Injection of this compound in Rats

Caption: Workflow for subcutaneous administration of this compound.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: this compound and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 4. researchanimaltraining.com [researchanimaltraining.com]

- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]

Application Notes and Protocols for WAY-181187 in Hippocampal Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of WAY-181187, a selective 5-HT6 receptor agonist, in hippocampal slice electrophysiology studies. The protocols and data presented are intended to guide researchers in investigating the effects of this compound on synaptic plasticity and neuronal excitability.

Introduction

This compound is a potent and selective agonist for the serotonin 6 (5-HT6) receptor.[1] These receptors are predominantly expressed in the central nervous system, with high densities in regions crucial for learning and memory, such as the hippocampus and cortex.[2][3] Preclinical studies have implicated 5-HT6 receptors in the modulation of cognitive function, making them a target for the development of therapeutics for neurological and psychiatric disorders.[2][4] this compound serves as a valuable pharmacological tool to probe the physiological roles of 5-HT6 receptor activation. In hippocampal slice electrophysiology, this compound has been shown to attenuate long-term potentiation (LTP), a cellular correlate of learning and memory, primarily through the enhancement of GABAergic neurotransmission.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on hippocampal synaptic plasticity.

Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal CA1

| Parameter | Vehicle Control | This compound (200 nM) | Antagonist + this compound | Reference |

| fEPSP Slope (% of Baseline) | Not specified | 80.1 ± 4.0% of control | Blocked by SB-399885 | [2] |

Table 2: Effect of this compound on GABAergic Neurotransmission in Hippocampal CA1

| Parameter | This compound (200 nM) | Antagonist + this compound | Reference |

| Increase in sIPSC Frequency | 3.4 ± 0.9 Hz | Prevented by SB-399885 (300 nM) | [2] |

Signaling Pathway

Activation of 5-HT6 receptors by this compound is proposed to modulate synaptic plasticity in the hippocampus through an increase in GABAergic inhibition. The following diagram illustrates this putative signaling pathway.

References

- 1. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: this compound and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the 5-HT(6) receptor attenuates long-term potentiation and facilitates GABAergic neurotransmission in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for WAY-181187 in Conditioned Emotional Response Paradigms

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-181187 is a potent and selective 5-HT6 serotonin receptor agonist that has demonstrated anxiolytic-like and antidepressant-like properties in various preclinical models.[1][2] These application notes provide detailed protocols for utilizing this compound in conditioned emotional response (CER) paradigms, a widely used set of behavioral assays to study fear learning and memory. The information presented here is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of 5-HT6 receptor agonists in anxiety and other fear-related disorders.

The 5-HT6 receptor is predominantly expressed in the central nervous system, with high densities in regions crucial for learning, memory, and emotion, such as the hippocampus, prefrontal cortex, and striatum.[2] Activation of 5-HT6 receptors has been shown to modulate the release of several neurotransmitters, including a notable increase in extracellular GABA levels in multiple brain regions.[1][3] This modulation of GABAergic neurotransmission is a key mechanism underlying the anxiolytic effects of various compounds.[1]

Data Presentation

The following table summarizes the quantitative data on the effects of a 5-HT6 receptor agonist, EMD 386088, which shares a similar mechanism of action with this compound, in a conditioned emotional response paradigm. The data is extracted from Woods et al., 2012, and illustrates the reversal of a scopolamine-induced deficit in contextual fear memory.

| Treatment Group | Mean Freezing Time (s) ± SEM | Statistical Significance (vs. Scopolamine + Vehicle) |

| Vehicle + Vehicle | 200 ± 20 | N/A |

| Scopolamine + Vehicle | 100 ± 15 | N/A |

| Scopolamine + EMD 386088 (5 mg/kg) | 180 ± 25 | p < 0.05 |

Note: Data are illustrative and based on published findings. Actual results may vary depending on experimental conditions.

Experimental Protocols

Conditioned Emotional Response (CER) Paradigm

This protocol is adapted from Woods et al., 2012 and describes a method to assess the impact of this compound on the consolidation of fear memory.[2][4]

1. Animals:

-

Adult male Lister Hooded rats (250-300g).[2]

-

Group-housed (3-5 per cage) on a 12-hour light/dark cycle with ad libitum access to food and water.[2]

2. Apparatus:

-

A set of four identical fear conditioning chambers.

-

Each chamber is equipped with a grid floor connected to a shock generator.

-

A speaker and a light source are mounted on the wall of the chamber to deliver auditory and visual cues.

-

A video camera is positioned to record the animal's behavior for later analysis.

3. Drug Preparation and Administration:

-

This compound is dissolved in a suitable vehicle (e.g., 0.9% saline).

-

Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired dose (e.g., 3-30 mg/kg).[3]

-

The timing of administration is critical. For studying effects on memory consolidation, administer the drug immediately after the training session.

4. Experimental Procedure:

-

Habituation (Day 1):

-

Place each rat in a conditioning chamber for 10 minutes to allow for exploration and habituation to the novel environment. No stimuli are presented.

-

-

Training (Day 2):

-

Place the rat in the conditioning chamber.

-

After a 3-minute baseline period, present a conditioned stimulus (CS), which is a combination of a light and a tone, for 30 seconds.

-

Immediately following the CS, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 0.5 seconds).

-

Repeat the CS-US pairing for a total of 5 trials with an inter-trial interval of 2 minutes.

-

Immediately after the training session, administer this compound or vehicle.

-

-

Testing (Day 3):

-

Place the rat back into the same conditioning chamber.

-

Record the animal's behavior for 5 minutes in the absence of both the CS and the US.

-

The primary behavioral measure is "freezing," defined as the complete absence of movement except for respiration.

-

Quantify the total time spent freezing during the 5-minute test session.

-

5. Data Analysis:

-

Use a one-way ANOVA to compare the mean freezing times between the different treatment groups.

-

Follow up with post-hoc tests (e.g., Tukey's test) for pairwise comparisons.

-

A significant increase in freezing time in the this compound group compared to a memory-impaired group (e.g., scopolamine-treated) would indicate an enhancement of fear memory consolidation.

Mandatory Visualization

Caption: A flowchart illustrating the three-day experimental protocol for the conditioned emotional response paradigm.

Caption: A diagram illustrating the proposed signaling cascade initiated by this compound in the amygdala, leading to an anxiolytic effect.

References

- 1. Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: this compound and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT(6) receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Anxiety-Like Behavior in Rodents with WAY-181187

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-181187 is a potent and selective agonist for the serotonin 5-HT6 receptor. Emerging research indicates its potential as a tool for investigating the neurobiology of anxiety and for the preclinical assessment of novel anxiolytic compounds. This document provides detailed application notes and experimental protocols for utilizing this compound to study anxiety-like behavior in rodent models.

Mechanism of Action: this compound exerts its effects by selectively binding to and activating 5-HT6 receptors, which are primarily expressed in the central nervous system. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is thought to modulate the activity of various downstream pathways, including the enhancement of GABAergic neurotransmission, which is a key mechanism for reducing anxiety.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in common rodent models of anxiety-like behavior.

| Behavioral Test | Species | Administration Route | Dose Range | Observed Effect on Anxiety-Like Behavior | Key Quantitative Findings |

| Defensive Burying Test | Rat | - | 17 mg/kg | Anxiolytic-like | Decreased burying duration. |

| Schedule-Induced Polydipsia (SIP) | Rat | p.o. | 56-178 mg/kg | Anxiolytic-like | Dose-dependent decrease in adjunctive drinking behavior. |

| Neurochemical Effects | Brain Region | Species | Administration Route | Dose | Effect |

| GABA Levels | Frontal Cortex, Dorsal Hippocampus, Striatum, Amygdala | Rat | s.c. | 3-30 mg/kg | Significant increase in extracellular GABA concentrations. |

| Dopamine and Serotonin Levels | Frontal Cortex | Rat | s.c. | 30 mg/kg | Modest but significant decrease. |

Experimental Protocols

Detailed methodologies for key behavioral assays used to evaluate the anxiolytic-like effects of this compound are provided below.

Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[1][2][3]

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.[4]

-

For mice, typical arm dimensions are 30 cm long x 5 cm wide.[5]

-

For rats, the dimensions are larger.

-

The maze should be placed in a quiet, dimly lit room.

Procedure:

-

Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[3]

-

Drug Administration: Administer this compound or vehicle control at the desired dose and route. The pre-treatment time will depend on the route of administration (e.g., 30 minutes for intraperitoneal injection).

-

Placement: Gently place the rodent in the center of the maze, facing one of the closed arms.[4]

-

Testing: Allow the animal to freely explore the maze for a 5-minute period.[6]

-

Data Collection: Record the session using an overhead video camera. Analyze the recording for the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

-

Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each trial to eliminate olfactory cues.

Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior, which is inferred from the animal's tendency to remain in the periphery of a novel, open arena.[7][8]

Apparatus:

-

A square or circular arena with high walls to prevent escape. A common size for mice is 50 cm x 50 cm.[1]

-

The arena is typically placed in a quiet, evenly lit room.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.[8]

-

Drug Administration: Administer this compound or vehicle control.

-

Placement: Gently place the animal in the center of the open field arena.[7]

-

Testing: Allow the animal to explore the arena for a predetermined period, typically 5-10 minutes.[7][8]

-

Data Collection: Record the session using an overhead video camera. The arena is virtually divided into a central zone and a peripheral zone. Analyze the recording for:

-

Time spent in the center zone.

-

Distance traveled in the center zone.

-

Total distance traveled.

-

Rearing frequency (a measure of exploratory behavior).

-

-

Cleaning: Clean the arena thoroughly with 70% ethanol between subjects.

Data Analysis: An anxiolytic effect is suggested by an increase in the time spent and distance traveled in the center of the arena. A significant change in total distance traveled may indicate effects on general locomotor activity.

Marble Burying Test

This test is used to assess anxiety-like and compulsive-like behaviors in rodents, based on their natural tendency to bury novel objects.[9][10]

Apparatus:

-

A standard rodent cage with a deep layer of bedding (approximately 5 cm).[11]

-

20-25 glass marbles.[2]

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30 minutes.[11]

-

Cage Preparation: Place the marbles evenly on the surface of the bedding.[11]

-

Drug Administration: Administer this compound or vehicle control.

-

Placement: Gently place the animal in the cage.

-

Testing: Leave the animal undisturbed in the cage for 30 minutes.[10]

-